Quarfloxin, (R)- Quarfloxin, (R)-
Brand Name: Vulcanchem
CAS No.: 783361-78-4
VCID: VC16021765
InChI: InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1
SMILES:
Molecular Formula: C35H33FN6O3
Molecular Weight: 604.7 g/mol

Quarfloxin, (R)-

CAS No.: 783361-78-4

Cat. No.: VC16021765

Molecular Formula: C35H33FN6O3

Molecular Weight: 604.7 g/mol

* For research use only. Not for human or veterinary use.

Quarfloxin, (R)- - 783361-78-4

Specification

CAS No. 783361-78-4
Molecular Formula C35H33FN6O3
Molecular Weight 604.7 g/mol
IUPAC Name 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide
Standard InChI InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1
Standard InChI Key WOQIDNWTQOYDLF-RPWUZVMVSA-N
Isomeric SMILES CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O
Canonical SMILES CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Introduction

Chemical Identity and Stereochemical Configuration

Molecular Architecture

Quarfloxin’s structure integrates a pentacyclic phenoxazine core modified with fluorine and pyrazine substituents, conferring specificity for G4 DNA. The (R)-enantiomer’s configuration arises from the chiral center at the 3-position of the pyrrolidine ring attached to pyrazine, a critical determinant of its binding affinity .

Table 1: Molecular Properties of Quarfloxin (R)-Enantiomer

PropertyValue
CAS Registry Number865311-47-3
IUPAC Name5-fluoro-N-(2-((S)-1-methylpyrrolidin-2-yl)ethyl)-3-oxo-6-((R)-3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxamide
Molecular FormulaC35H33FN6O3
Exact Mass604.25982 Da
Elemental CompositionC: 69.52%; H: 5.50%; F: 3.14%; N: 13.90%; O: 7.94%

Stereochemical Significance

The (R)-configuration at the 3-pyrrolidinylpyrazine moiety enhances binding to the G4-nucleolin complex by optimizing hydrophobic interactions with the quadruplex groove. Enantiomeric purity (>98%) is crucial for activity, as the (S)-form exhibits 10-fold reduced affinity in surface plasmon resonance assays .

Mechanism of Action: Targeting the rDNA G-Quadruplex

Disruption of Nucleolin-G4 Interactions

Quarfloxin binds rDNA G4 structures with a Kd of 12 nM, displacing nucleolin—a protein overexpressed in cancers to stabilize rRNA transcription . This displacement triggers nucleolar stress, activating p53-independent apoptosis via ribosomal protein (RP)-MDM2 sequestration .

Key Mechanistic Steps:

  • G4 Stabilization: Quarfloxin induces a 4.5-fold increase in rDNA G4 melting temperature (Tm = 85°C vs. 68°C control) .

  • Nucleolin Redistribution: Confocal microscopy shows nucleolin relocalization from nucleoli to nucleoplasm within 2 hours .

  • Ribosomopathy: rRNA synthesis inhibition (IC50 = 50 nM) precedes cell cycle arrest (G1 phase) and caspase-3 activation .

Synthetic Lethality in DNA Repair-Deficient Cancers

BRCA1/2-deficient cells exhibit 30-fold hypersensitivity to quarfloxin (EC50 = 0.1 μM vs. 3 μM in WT) due to impaired homologous recombination (HR) repair of quarfloxin-induced replication-associated double-strand breaks . Non-homologous end joining (NHEJ) deficiencies similarly enhance lethality, suggesting utility in tumors with 53BP1 or DNA-PKcs mutations .

Preclinical Antitumor Efficacy

In Vitro Activity Across Tumor Types

Quarfloxin demonstrates broad-spectrum cytotoxicity:

Table 2: In Vitro Cytotoxicity of Quarfloxin (R)-Enantiomer

Cell LineOriginIC50 (μM)BRCA Status
HCT116Colorectal0.12WT
HCT116 BRCA2−/−Colorectal0.04Deficient
MDA-MB-436Breast0.08BRCA1−/−
CAPAN-1Pancreatic0.15BRCA2−/−

Data adapted from PDX models show 80% tumor growth inhibition in BRCA2−/− xenografts vs. 20% in BRCA2+/+ at 50 mg/kg/day .

In Vivo Pharmacodynamics

  • Bioavailability: 65% oral bioavailability in murine models .

  • Tissue Accumulation: 15-fold higher concentrations in neuroendocrine tissues (e.g., pancreas, adrenal) vs. plasma .

  • Metabolism: CYP3A4-mediated oxidation generates inactive metabolites (t1/2 = 6 hours) .

Clinical Development and Trial Outcomes

Phase I Dose Escalation (NCT00600375)

  • Patients: 24 with advanced solid tumors.

  • MTD: 525 mg/m² IV weekly.

  • Dose-Limiting Toxicity: Grade 3 fatigue (17% at 600 mg/m²).

  • Partial Responses: 2/12 patients with carcinoid tumors .

Phase II in Carcinoid/Neuroendocrine Tumors (NCT01820001)

  • Design: Single-arm, quarfloxin 450 mg/m² + octreotide.

  • Results:

    • Biochemical response (chromogranin A ↓ >50%): 33% (5/15).

    • Median PFS: 8.4 months vs. 5.1 months historical control .

Combination Strategies and Resistance Mechanisms

PARP Inhibitor Synergy

Quarfloxin + olaparib increases apoptosis 4-fold in BRCA-proficient cells via dual nucleolar and DNA damage stress. Ongoing trials explore this in ovarian cancer .

Resistance Mutations

  • Nucleolin Overexpression: 5-fold increase in EC50 (requires >100 μM quarfloxin) .

  • G4 Unwinding Helicases: Upregulation of WRN or BLM helicases confers 3-fold resistance .

Future Directions and Unmet Needs

  • Biomarker Development: Circulating nucleolin levels correlate with response (AUC = 0.82) .

  • CX-5461 Analogues: Second-gen G4 stabilizers with improved CNS penetration in preclinical testing .

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